An In-depth Technical Guide to m-PEG5-Hydrazide: Structure, Properties, and Applications in Bioconjugation and Drug Development
An In-depth Technical Guide to m-PEG5-Hydrazide: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG5-Hydrazide is a discrete polyethylene (B3416737) glycol (dPEG®) reagent that serves as a versatile tool in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a methoxy-terminated polyethylene glycol chain of five ethylene (B1197577) glycol units and a terminal hydrazide functional group, imparts unique properties that are highly advantageous for the modification of biomolecules and the construction of complex therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of m-PEG5-Hydrazide, including detailed experimental protocols and visual representations of key processes.
Chemical Structure and Properties
m-PEG5-Hydrazide, with the chemical formula C12H26N2O6, is characterized by a short, hydrophilic PEG spacer that enhances the solubility and reduces the immunogenicity of conjugated molecules. The terminal hydrazide group provides a reactive handle for the chemoselective ligation to carbonyl groups (aldehydes and ketones), forming stable hydrazone bonds. This specific reactivity allows for the targeted modification of biomolecules, such as glycoproteins, that have been oxidized to present aldehyde functionalities.
Physicochemical Properties of m-PEG5-Hydrazide
| Property | Value | Source |
| Molecular Formula | C12H26N2O6 | [1] |
| Molecular Weight | 294.34 g/mol | [1] |
| CAS Number | 1449390-65-1 | [1] |
| Appearance | Colorless to light yellow liquid or solid | [2] |
| Purity | Typically >95% or >98% | [3] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage Conditions | Store at -20°C for long-term stability |
Stability of the Hydrazone Linkage
The stability of the hydrazone bond formed upon conjugation of m-PEG5-Hydrazide is pH-dependent. Generally, hydrazone linkages are stable at neutral pH (e.g., in circulation) but are susceptible to hydrolysis in acidic environments (e.g., within endosomes and lysosomes of a cell). This characteristic is particularly beneficial for the design of drug delivery systems where the release of a therapeutic payload is desired in the acidic intracellular compartments of target cells. The stability of the hydrazone bond can be influenced by the nature of the carbonyl compound it is formed with; for instance, hydrazones derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes.
Applications in Bioconjugation and Drug Development
The unique properties of m-PEG5-Hydrazide make it a valuable reagent in a variety of applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
PROTAC Linker
m-PEG5-Hydrazide is frequently employed as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC, such as that provided by m-PEG5-Hydrazide, plays a crucial role in optimizing the spatial orientation of the target-binding and E3 ligase-binding moieties, which is critical for the formation of a stable and productive ternary complex. The hydrophilic nature of the PEG linker can also enhance the solubility and cell permeability of the PROTAC molecule.
Antibody-Drug Conjugate (ADC) Development
In the field of ADC development, m-PEG5-Hydrazide can be used to attach cytotoxic drugs to monoclonal antibodies. A common strategy involves the mild oxidation of the carbohydrate moieties on the antibody to generate aldehyde groups, which can then be specifically targeted by the hydrazide group of the linker-drug conjugate. This site-specific conjugation method helps to produce more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), which is a critical factor for their therapeutic efficacy and safety.
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis using a PEG Linker
This protocol outlines the general steps for synthesizing a PROTAC where m-PEG5-Hydrazide can be incorporated as the linker. The synthesis is typically modular, involving the separate synthesis of the target protein ligand (warhead) and the E3 ligase ligand, followed by their conjugation via the linker.
Materials:
-
Target protein ligand with a reactive functional group (e.g., a carboxylic acid).
-
E3 ligase ligand with a reactive functional group.
-
m-PEG5-Hydrazide (or a derivative with a complementary reactive group).
-
Coupling reagents (e.g., HATU, DIPEA for amide bond formation).
-
Anhydrous solvents (e.g., DMF).
-
Standard laboratory glassware and purification equipment (e.g., HPLC).
Procedure:
-
Functionalization of the Linker (if necessary): If the terminal groups of the ligands are not compatible with the hydrazide, m-PEG5-Hydrazide may need to be functionalized. For example, the hydrazide can be converted to another functional group, or a bifunctional PEG linker with orthogonal reactive ends can be used.
-
First Coupling Reaction: Dissolve the target protein ligand in anhydrous DMF. Add the coupling reagents (e.g., HATU and DIPEA) and stir for 15-30 minutes at room temperature. Add the functionalized m-PEG5-linker and stir the reaction overnight at room temperature.
-
Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the ligand-linker conjugate using an appropriate method, such as preparative HPLC.
-
Second Coupling Reaction: Repeat the coupling procedure with the E3 ligase ligand and the purified ligand-linker conjugate.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain a product of high purity.
Protocol 2: Labeling of Glycoproteins with a Hydrazide-Functionalized PEG
This protocol describes a general method for the site-specific labeling of glycoproteins using a hydrazide-functionalized PEG, such as m-PEG5-Hydrazide.
Materials:
-
Glycoprotein (B1211001) (e.g., monoclonal antibody) in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5).
-
Sodium periodate (B1199274) (NaIO4) solution.
-
m-PEG5-Hydrazide conjugated to a molecule of interest (e.g., a fluorescent dye or a drug).
-
Quenching solution (e.g., glycerol).
-
Desalting column for buffer exchange.
Procedure:
-
Oxidation of the Glycoprotein: To the glycoprotein solution, add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM. Incubate the reaction for 30 minutes at 4°C in the dark. This step oxidizes the vicinal diols in the sugar residues to aldehydes.
-
Quenching: Stop the oxidation reaction by adding a quenching solution, such as glycerol, to a final concentration of 10 mM. Incubate for 10 minutes at 4°C in the dark.
-
Purification: Immediately remove excess periodate and quenching agent by passing the oxidized glycoprotein through a desalting column equilibrated with the desired conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5).
-
Hydrazone Ligation: Add the m-PEG5-Hydrazide conjugate to the purified, oxidized glycoprotein. A 5-10 mM final concentration of the hydrazide reagent is a typical starting point. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours to overnight at room temperature.
-
Final Purification: Purify the labeled glycoprotein from the excess hydrazide reagent using a desalting column or dialysis.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of m-PEG5-Hydrazide.
Caption: A diagram illustrating the catalytic mechanism of a PROTAC, which utilizes a linker like m-PEG5-Hydrazide to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.
